クロロキンリン酸塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

水に溶けやすい無臭の白色の苦味のある結晶性物質です . クロロキンリン酸塩は、熱帯熱マラリア原虫、三日熱マラリア原虫、卵形マラリア原虫、三日熱マラリア原虫など、感受性のあるマラリア原虫の赤血球期に効果があります .

2. 製法

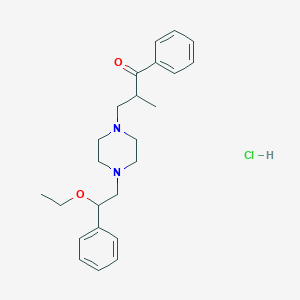

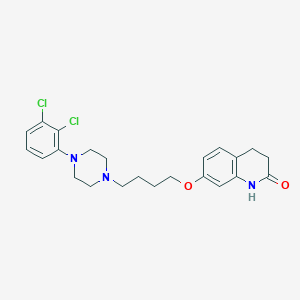

合成経路と反応条件: クロロキンリン酸塩の合成は、4,7-ジクロロキノリンと4-ジエチルアミノ-1-メチルブチルアミンを反応させることから始まります。 この反応は通常、水酸化ナトリウムや炭酸カリウムなどの塩基の存在下で行われ、生成物はその後、リン酸と反応させてリン酸塩に変換されます .

工業生産方法: クロロキンリン酸塩の工業生産は、同様の合成経路に従いますが、規模が大きくなります。このプロセスには、最終製品の純度と有効性を保証するための厳しい品質管理対策が含まれています。 結晶性物質は、その後、錠剤などの医薬品形態に製剤化されます .

反応の種類:

酸化: クロロキンは酸化反応を起こし、デスエチルクロロキンやビスデスエチルクロロキンなど、さまざまな代謝物を生成します.

還元: クロロキンは、特定の条件下では還元反応にも参加しますが、それほど多くありません。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムがあります。

還元: 水素化ホウ素ナトリウムなどの還元剤を使用できます。

生成される主要な生成物:

デスエチルクロロキン: 酸化によって生成される主要な代謝物です。

ビスデスエチルクロロキン: さらなる酸化によって生成されるもう1つの代謝物です.

4. 科学研究への応用

クロロキンリン酸塩は、科学研究において幅広い用途があります。

化学: DNAインターカレーションを含むさまざまな化学反応や研究で試薬として使用されます.

生物学: 細胞内トール様受容体のシグナル伝達など、細胞プロセスに関する研究で使用されています.

科学的研究の応用

Aralen phosphate has a wide range of scientific research applications:

Chemistry: Used as a reagent in various chemical reactions and studies involving DNA intercalation.

Medicine: Primarily used for the treatment and prevention of malaria and amebiasis.

Industry: Utilized in the production of antimalarial drugs and other pharmaceutical formulations.

作用機序

クロロキンが抗マラリア効果を発揮する正確なメカニズムは完全には解明されていません。マラリア原虫トロフォゾイト中のヘムポリメラーゼの阻害に関与し、有毒なヘムの無毒なヘモゾインへの変換を防ぐと考えられています。 これにより、寄生虫内に有毒なヘムが蓄積し、最終的に寄生虫が死滅します . クロロキンはDNAと相互作用し、特定の酵素を阻害し、核酸の生合成を阻害します .

類似の化合物:

キニーネ: 作用機序が類似した別の抗マラリア薬です。

ヒドロキシクロロキン: クロロキンの誘導体で、用途は似ていますが、安全性プロファイルが異なります。

メフロキン: 化学構造は異なりますが、治療効果が類似した抗マラリア薬です.

クロロキンリン酸塩の独自性: クロロキンリン酸塩は、キノリン環の7位に塩素原子を含む独自の化学構造が特徴です。 この構造上の特徴は、抗マラリア活性に不可欠です . さらに、ヘムポリメラーゼを阻害し、DNAと相互作用する能力は、他の抗マラリア薬とは異なります .

生化学分析

Biochemical Properties

Chloroquine phosphate interacts with various enzymes, proteins, and other biomolecules. It has exhibited a broad spectrum of action against various fungus, bacteria, and viruses . High-performance liquid chromatography (HPLC) coupled to UV detectors is the most employed method to quantify chloroquine phosphate in pharmaceutical products and biological samples .

Cellular Effects

Chloroquine phosphate has wide-ranging effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of chloroquine phosphate involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of chloroquine phosphate change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial .

Dosage Effects in Animal Models

The effects of chloroquine phosphate vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Chloroquine phosphate is involved in various metabolic pathways, interacting with enzymes or cofactors. It can also affect metabolic flux or metabolite levels .

Transport and Distribution

Chloroquine phosphate is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of chloroquine phosphate and any effects on its activity or function are important. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of chloroquine phosphate involves the reaction of 4,7-dichloroquinoline with 4-diethylamino-1-methylbutylamine. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is then converted to its phosphate salt form by reaction with phosphoric acid .

Industrial Production Methods: Industrial production of chloroquine phosphate follows a similar synthetic route but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The crystalline substance is then formulated into tablets or other dosage forms for medical use .

Types of Reactions:

Reduction: Although less common, chloroquine can also participate in reduction reactions under specific conditions.

Substitution: Chloroquine can undergo substitution reactions, particularly at the amino group, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed:

Desethylchloroquine: A primary metabolite formed through oxidation.

Bisdesethylchloroquine: Another metabolite formed through further oxidation.

類似化合物との比較

Quinine: Another antimalarial drug with a similar mechanism of action.

Hydroxychloroquine: A derivative of chloroquine with similar uses but a different safety profile.

Mefloquine: An antimalarial drug with a different chemical structure but similar therapeutic effects.

Uniqueness of Aralen Phosphate: Aralen phosphate is unique due to its specific chemical structure, which includes a chlorine atom at the seventh position of the quinoline ring. This structural feature is crucial for its antimalarial activity . Additionally, its ability to inhibit heme polymerase and interact with DNA sets it apart from other antimalarial drugs .

特性

CAS番号 |

50-63-5 |

|---|---|

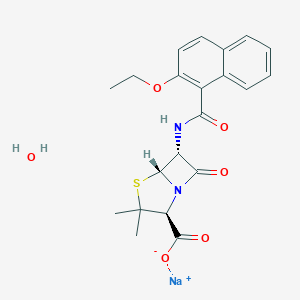

分子式 |

C18H29ClN3O4P |

分子量 |

417.9 g/mol |

IUPAC名 |

4-N-(7-chloroquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine;phosphoric acid |

InChI |

InChI=1S/C18H26ClN3.H3O4P/c1-4-22(5-2)12-6-7-14(3)21-17-10-11-20-18-13-15(19)8-9-16(17)18;1-5(2,3)4/h8-11,13-14H,4-7,12H2,1-3H3,(H,20,21);(H3,1,2,3,4) |

InChIキー |

AEUAEICGCMSYCQ-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl.OP(=O)(O)O.OP(=O)(O)O |

正規SMILES |

CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl.OP(=O)(O)O |

Key on ui other cas no. |

50-63-5 |

ピクトグラム |

Irritant; Health Hazard |

純度 |

98% |

関連するCAS |

69698-56-2, 6384-82-3 |

同義語 |

arechin; chingamin phosphate; chloroquine bis(dihydrogenphosphate) dihydrate; chloroquine diphosphate; chloroquine diphosphate, (+)-isomer; chloroquine diphosphate, (+-)-isomer; chloroquine diphosphate, (-)-isomer; chloroquine phosphate; delagil; khingamin phosphate; Resochin; unspecified phosphate of chloroquine diphosphate |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。